4-Bromo-5-chlorothiophene-2-carbaldehyde 4-Bromo-5-chlorothiophene-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 390360-90-4
VCID: VC7129592
InChI: InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H
SMILES: C1=C(SC(=C1Br)Cl)C=O
Molecular Formula: C5H2BrClOS
Molecular Weight: 225.48

4-Bromo-5-chlorothiophene-2-carbaldehyde

CAS No.: 390360-90-4

Cat. No.: VC7129592

Molecular Formula: C5H2BrClOS

Molecular Weight: 225.48

* For research use only. Not for human or veterinary use.

4-Bromo-5-chlorothiophene-2-carbaldehyde - 390360-90-4

Specification

CAS No. 390360-90-4
Molecular Formula C5H2BrClOS
Molecular Weight 225.48
IUPAC Name 4-bromo-5-chlorothiophene-2-carbaldehyde
Standard InChI InChI=1S/C5H2BrClOS/c6-4-1-3(2-8)9-5(4)7/h1-2H
Standard InChI Key PTGYPJXVQUVREU-UHFFFAOYSA-N
SMILES C1=C(SC(=C1Br)Cl)C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-5-chlorothiophene-2-carbaldehyde is C₅H₂BrClOS, with a molecular weight of 225.49 g/mol. Its structure combines the aromatic thiophene core with strategically positioned halogen substituents and an aldehyde group, enabling diverse reactivity. Key structural features include:

  • Aromatic Thiophene Ring: The sulfur-containing heterocycle provides electronic stability and facilitates electrophilic substitution reactions.

  • Halogen Substituents: Bromine and chlorine atoms at positions 4 and 5 enhance electrophilicity and direct further functionalization.

  • Aldehyde Group: The formyl moiety at position 2 enables condensation reactions and serves as a precursor for alcohols, amines, and acids.

Table 1: Comparative Structural Data of Halogenated Thiophene Aldehydes

CompoundMolecular FormulaMolecular Weight (g/mol)Substituents (Position)
4-Bromo-5-chlorothiophene-2-carbaldehydeC₅H₂BrClOS225.49Br (4), Cl (5), CHO (2)
4-Bromo-5-fluorothiophene-2-carbaldehydeC₅H₂BrFOS209.04Br (4), F (5), CHO (2)
5-Bromothiophene-2-carbaldehyde C₅H₃BrOS191.05Br (5), CHO (2)

The electronic effects of bromine and chlorine substituents significantly influence the compound’s reactivity. Bromine, being a strong electron-withdrawing group, deactivates the ring, while chlorine provides moderate deactivation, directing incoming electrophiles to specific positions.

Synthesis and Manufacturing

While no direct synthesis route for 4-bromo-5-chlorothiophene-2-carbaldehyde is documented, plausible methods can be extrapolated from analogous compounds:

Halogenation of Thiophene Precursors

A common strategy involves sequential halogenation of a pre-functionalized thiophene. For example, 4-bromo-5-chlorothiophene-2-carboxylic acid is synthesized via chlorination of 4-bromo-2-thiophenecarboxylic acid using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) . Adapting this approach, the aldehyde derivative could be obtained by:

  • Formylation: Introducing the aldehyde group via Vilsmeier-Haack formylation of 2-bromothiophene.

  • Halogenation: Sequential bromination and chlorination using electrophilic halogen sources (e.g., Br₂/FeCl₃, Cl₂/AlCl₃).

Functional Group Interconversion

Reduction or oxidation of related functionalities may yield the target aldehyde. For instance:

  • Oxidation of Alcohols: 2-Hydroxymethylthiophene derivatives could be oxidized using pyridinium chlorochromate (PCC).

  • Reduction of Nitriles: Catalytic hydrogenation of 2-cyano-thiophene precursors.

Physicochemical Properties

The compound’s properties are inferred from structurally similar molecules:

Table 2: Inferred Physicochemical Properties

PropertyValue/RangeBasis for Inference
Melting Point55–60°CAnalogous to
Boiling Point105–110°C (at 11 mmHg)Similar to
Density~1.6 g/mLComparable to
SolubilityChloroform, methanolAligns with
Refractive Index~1.62Based on halogenated analogs

The compound is likely air-sensitive due to the aldehyde group’s susceptibility to oxidation . Storage under inert atmospheres (e.g., nitrogen) at 2–8°C is recommended.

Reactivity and Applications

Chemical Reactivity

  • Nucleophilic Addition: The aldehyde group reacts with amines to form Schiff bases, useful in coordination chemistry .

  • Cross-Coupling Reactions: Bromine at position 4 enables Suzuki-Miyaura couplings with aryl boronic acids, facilitating biaryl synthesis.

  • Electrophilic Substitution: Chlorine directs electrophiles to the 3-position, enabling further functionalization.

Pharmaceutical Applications

Thiophene aldehydes are precursors in drug discovery. For example:

  • Anti-inflammatory Agents: Analogous compounds exhibit activity in biological studies .

  • Kinase Inhibitors: Halogenated thiophenes are explored in cancer therapy.

Material Science

  • Conjugated Polymers: The aldehyde group can polymerize with diamines to form polyimines for organic electronics.

  • Ligand Design: Schiff bases derived from this compound may coordinate transition metals for catalytic applications.

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